Hexa-1,3-diene

Beschreibung

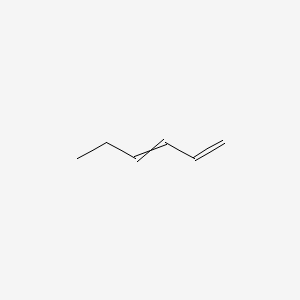

Structure

3D Structure

Eigenschaften

CAS-Nummer |

42296-74-2 |

|---|---|

Molekularformel |

C6H10 |

Molekulargewicht |

82.14 g/mol |

IUPAC-Name |

hexa-1,3-diene |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3 |

InChI-Schlüssel |

AHAREKHAZNPPMI-UHFFFAOYSA-N |

SMILES |

CCC=CC=C |

Kanonische SMILES |

CCC=CC=C |

Physikalische Beschreibung |

Hexadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(E)-1,3-hexadiene vs (Z)-1,3-hexadiene properties

An In-depth Technical Guide on the Properties of (E)-1,3-Hexadiene and (Z)-1,3-Hexadiene

Introduction

1,3-Hexadiene (B165228) (C6H10) is a conjugated diene that exists as two primary geometric isomers, (E)-1,3-hexadiene and (Z)-1,3-hexadiene.[1][2][3][4] The stereochemistry of these isomers arises from the arrangement of substituents around the C3-C4 double bond. These compounds are of significant interest in organic chemistry as they serve as versatile starting materials and intermediates in various synthetic transformations, including pericyclic reactions like the Diels-Alder reaction.[5][6] Their distinct spatial arrangements lead to differences in their physical, chemical, and spectroscopic properties. This guide provides a comprehensive overview of these properties, along with relevant experimental methodologies for their synthesis and characterization, tailored for researchers and professionals in drug development and chemical sciences.

Comparative Physicochemical Properties

The geometric isomerism in (E)- and (Z)-1,3-hexadiene directly influences their physical properties. The (E)-isomer, often referred to as the trans-isomer, generally exhibits greater stability due to reduced steric hindrance compared to the (Z)- or cis-isomer. This difference in stability is reflected in their thermodynamic data and physical constants. A summary of their key quantitative properties is presented below.

| Property | (E)-1,3-Hexadiene | (Z)-1,3-Hexadiene |

| CAS Number | 20237-34-7[1][2][3][4][7][8] | 14596-92-0[9][10][11] |

| Molecular Formula | C6H10[1][2][3][4] | C6H10[9][12] |

| Molecular Weight | 82.14 g/mol [7][9] | 82.14 g/mol [9][12] |

| Boiling Point | 72-76 °C[13][14] | ~73.15 °C (est.) |

| Melting Point | -102 °C | -94.9 °C (estimate)[14] |

| Density | 0.714 g/mL at 25 °C[13][14] | Not readily available |

| Refractive Index (n20/D) | 1.438[14] | Not readily available |

| Flash Point | -19.4 °C (-3 °F)[14] | -19.4 °C (-3 °F) (est.)[15] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of the (E) and (Z) isomers of 1,3-hexadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the two isomers. The coupling constants (J-values) between the olefinic protons are particularly informative. In the (E)-isomer, the coupling constant across the C3-C4 double bond is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10-12 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy can also aid in distinguishing between the isomers. The out-of-plane C-H bending vibration for a trans-disubstituted double bond in the (E)-isomer typically appears as a strong band around 960-970 cm⁻¹. In contrast, the corresponding vibration for a cis-disubstituted double bond in the (Z)-isomer is found around 675-730 cm⁻¹ and can be weaker or more variable.

Experimental Protocols

Synthesis of (E)- and (Z)-1,3-Hexadiene

The stereoselective synthesis of 1,3-dienes is a key challenge in organic synthesis. Several methods have been developed to control the geometry of the double bonds.

a) Synthesis via Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to yield the (Z)-isomer.

b) Synthesis via Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, provide a powerful means for the stereoselective synthesis of conjugated dienes.[16] By selecting appropriate vinyl-metal and vinyl-halide coupling partners with defined stereochemistry, the desired isomer of 1,3-hexadiene can be prepared with high stereoselectivity.[16]

c) Isomerization of (E)-1,3-Dienes to (Z)-1,3-Dienes: A notable method involves the photocatalytic isomerization of (E)-1,3-dienes to their corresponding (Z)-isomers.[17] This can be achieved using a photocatalyst such as Ru(bpy)₃[PF₆]₂ under blue LED light.[17] This process is believed to proceed through selective triplet energy transfer from the photocatalyst to the diene, leading to an enrichment of the thermodynamically less stable (Z)-isomer.[17]

Characterization Workflow

A typical experimental workflow for the characterization of a synthesized 1,3-hexadiene sample would involve the following steps:

-

Purification: The crude product is typically purified by distillation or column chromatography to isolate the desired isomer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and to confirm the molecular weight of the product. The retention times of the (E) and (Z) isomers will likely differ, allowing for their separation and quantification in a mixture.

-

NMR Spectroscopy (¹H and ¹³C): NMR is the definitive method for stereochemical assignment. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired. Analysis of the chemical shifts and, crucially, the coupling constants of the vinylic protons allows for unambiguous determination of the double bond geometry.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify characteristic functional group vibrations, such as the C=C stretching and the C-H out-of-plane bending modes, which can further support the stereochemical assignment.

Logical Relationships and Visualization

The fundamental difference between (E)-1,3-hexadiene and (Z)-1,3-hexadiene lies in their geometric isomerism. This relationship can be visualized as follows:

Caption: Relationship between (E) and (Z) isomers of 1,3-hexadiene.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of these isomers.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. (E)-1,3-Hexadiene [webbook.nist.gov]

- 2. (E)-1,3-Hexadiene [webbook.nist.gov]

- 3. (E)-1,3-Hexadiene [webbook.nist.gov]

- 4. (E)-1,3-Hexadiene [webbook.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Hexadiene | C6H10 | CID 39175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (E)-1,3-hexadiene [stenutz.eu]

- 9. 1,3-Hexadiene, (Z)- | C6H10 | CID 5462879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Z)-1,3-hexadiene, 14596-92-0 [thegoodscentscompany.com]

- 11. (3Z)-hexa-1,3-diene | CAS#:14596-92-0 | Chemsrc [chemsrc.com]

- 12. cis-1,3-Hexadiene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. (E,Z)-1,3-Hexadiene | 592-48-3 - BuyersGuideChem [buyersguidechem.com]

- 14. 592-48-3 CAS MSDS (1,3-HEXADIENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. (Z)-1,3-hexadiene [flavscents.com]

- 16. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereoconvergent Synthesis of Z-1,3-Disubstituted-1,3-Dienes by Uphill Photocatalysis. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Hexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure, bonding, and spectroscopic properties of hexa-1,3-diene. The document details the unique electronic characteristics conferred by its conjugated diene system, presents key quantitative data in tabular format, and outlines relevant experimental methodologies.

Molecular Structure and Bonding

This compound is an unsaturated hydrocarbon with the molecular formula C₆H₁₀.[1] Its structure consists of a six-carbon chain containing two double bonds at the first and third positions, making it a conjugated diene.[2] This conjugation—the alternation of double and single bonds—is the most significant feature of the molecule, profoundly influencing its stability and reactivity.[3]

Hybridization and Bonding Framework

The carbon atoms involved in the double bonds (C1, C2, C3, and C4) are sp² hybridized. Each of these carbons forms three sigma (σ) bonds, creating a planar framework. The remaining p-orbital on each of these four carbons is oriented perpendicular to the molecular plane. These four p-orbitals overlap, forming a delocalized π-electron system that extends over all four carbon atoms. This delocalization is responsible for the enhanced thermodynamic stability of conjugated dienes compared to their non-conjugated isomers (e.g., hexa-1,4-diene).[3] The terminal ethyl group (C5 and C6) consists of sp³ hybridized carbons.

Isomerism and Conformation

This compound exists as two geometric isomers due to the substitution pattern around the C3=C4 double bond:

Furthermore, rotation around the central C2-C3 single bond, which has partial double-bond character due to conjugation, leads to two primary planar conformations:

-

s-trans conformation: The double bonds are on opposite sides of the single bond. This is generally the more stable conformation due to reduced steric hindrance.

-

s-cis conformation: The double bonds are on the same side of the single bond. This conformation is required for participation in concerted reactions like the Diels-Alder cycloaddition.[2]

The interplay of these isomeric and conformational forms is critical to the chemical behavior of this compound.

Molecular Geometry

Table 1: Estimated Molecular Geometry of (3E)-Hexa-1,3-diene

| Parameter | Bond | Estimated Value |

|---|---|---|

| Bond Lengths | C1=C2 | ~1.34 Å |

| C2-C3 | ~1.47 Å | |

| C3=C4 | ~1.35 Å | |

| C4-C5 | ~1.50 Å | |

| C5-C6 | ~1.54 Å | |

| C(sp²)-H | ~1.09 Å | |

| C(sp³)-H | ~1.10 Å | |

| Bond Angles | ∠C1-C2-C3 | ~123° |

| ∠C2-C3-C4 | ~124° | |

| ∠C3-C4-C5 | ~125° | |

| ∠C4-C5-C6 | ~112° | |

| ∠H-C(sp²)-C | ~120° |

| | ∠H-C(sp³)-C | ~109.5° |

Note: Values for the C1-C4 backbone are based on 1,3-butadiene (B125203). Other values are standard for sp² and sp³ hybridized carbons.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The conjugated system gives rise to distinct features in UV-Vis, IR, and NMR spectra.

UV-Vis Spectroscopy

Conjugated dienes exhibit strong absorption in the UV region corresponding to a π → π* electronic transition. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and substitution.[6] For this compound, the λmax can be estimated using the Woodward-Fieser rules.

Table 2: Estimated UV-Vis Absorption Data

| Parameter | Value |

|---|---|

| Base Value (Acyclic Diene) | 217 nm |

| Contribution from Alkyl Substituent (at C4) | +5 nm |

| Estimated λmax | ~222 nm |

This absorption is at a longer wavelength than that of non-conjugated dienes (e.g., hexa-1,4-diene, λmax ~180 nm), a direct consequence of the smaller HOMO-LUMO energy gap in the conjugated system.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the functional groups present. Key absorptions for this compound are summarized below.[9][10]

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3010 | C-H Stretch | Vinylic (=C-H) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-C-H) |

| ~1650 (strong) | C=C Stretch | Conjugated Diene |

| ~1600 (variable) | C=C Stretch | Conjugated Diene |

| 1000 - 650 (strong) | C-H Bend | Vinylic (=C-H out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule. The chemical shifts are influenced by hybridization and proximity to the π-system.[1][11]

Table 4: Estimated ¹H NMR Chemical Shifts

| Proton(s) | Environment | Estimated Chemical Shift (δ, ppm) |

|---|---|---|

| H1 | Terminal Vinylic (CH₂) | 5.0 - 5.3 |

| H2, H3, H4 | Internal Vinylic (CH) | 5.7 - 6.5 |

| H5 | Allylic (CH₂) | 2.0 - 2.2 |

| H6 | Alkyl (CH₃) | 0.9 - 1.1 |

Table 5: Estimated ¹³C NMR Chemical Shifts

| Carbon(s) | Environment | Estimated Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Terminal Vinylic (CH₂) | 114 - 118 |

| C2, C3, C4 | Internal Vinylic (CH) | 125 - 140 |

| C5 | Allylic (CH₂) | 25 - 30 |

| C6 | Alkyl (CH₃) | 12 - 15 |

Experimental Protocols

Synthesis via Dehydrogenation of an Aliphatic Acid (Representative)

A modern approach for synthesizing 1,3-dienes involves the palladium-catalyzed sequential dehydrogenation of aliphatic acids.[11]

Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add hexanoic acid (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), a suitable ligand (e.g., an amino acid-derived ligand, 0.1 mmol), KH₂PO₄ (3.0 mmol), and Ag₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a solvent system such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP, 4.0 mL) and t-amyl alcohol (1.0 mL).

-

Reaction Conditions: Seal the vessel and heat the mixture at 120 °C for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to yield this compound.

Spectroscopic Characterization

Protocol:

-

Sample Preparation: Prepare solutions of the purified this compound in appropriate solvents: deuterated chloroform (B151607) (CDCl₃) for NMR, and a UV-transparent solvent like hexane (B92381) or ethanol (B145695) for UV-Vis spectroscopy. For IR, a neat liquid film can be used.

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).

-

IR Spectroscopy: Obtain the spectrum using an FTIR spectrometer. Place a drop of the neat liquid between two NaCl or KBr plates. Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from approximately 200 nm to 400 nm using a quartz cuvette. The solvent used for the sample solution should also be used as the reference blank. Identify the wavelength of maximum absorbance (λmax).

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. 1,3-Hexadiene | 592-48-3 | Benchchem [benchchem.com]

- 5. (3Z)-hexa-1,3-diene [stenutz.eu]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 8. homework.study.com [homework.study.com]

- 9. C2H5CH=CHCH=CH2 [webbook.nist.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide on Conjugated Diene Systems and Electron Delocalization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conjugated diene systems are a cornerstone of organic chemistry, with profound implications for molecular stability, reactivity, and the synthesis of complex molecules, including pharmaceuticals. The unique arrangement of alternating double and single bonds facilitates the delocalization of π-electrons across multiple atoms, a phenomenon that imparts enhanced stability and distinct reactivity patterns compared to isolated dienes. This guide provides a comprehensive technical overview of the core principles of conjugated diene systems, including their structure, the thermodynamic evidence for their stability, and the molecular orbital theory that explains their behavior. Furthermore, it delves into the characteristic reactions of conjugated dienes, namely electrophilic additions and the Diels-Alder reaction, providing detailed experimental methodologies and mechanistic insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical details necessary to harness the unique properties of conjugated dienes in their work.

The Structure and Stability of Conjugated Dienes

Dienes are hydrocarbons containing two carbon-carbon double bonds. They are classified based on the relative positions of these bonds:

-

Isolated Dienes: The double bonds are separated by two or more single bonds.

-

Cumulated Dienes (Allenes): The double bonds are adjacent to each other.

-

Conjugated Dienes: The double bonds are separated by a single single bond.[1]

This guide focuses on conjugated dienes, where the p-orbitals on adjacent sp²-hybridized carbons overlap to form an extended π-system. This continuous overlap allows for the delocalization of π-electrons over the four-carbon framework.[2][3]

Conformational Isomerism: s-cis and s-trans

Rotation around the central C-C single bond in a conjugated diene, such as 1,3-butadiene (B125203), leads to two planar conformations: the s-trans and s-cis conformers.[4]

-

s-trans: The two double bonds are on opposite sides of the single bond. This conformation is generally more stable due to reduced steric hindrance.

-

s-cis: The two double bonds are on the same side of the single bond. While less stable, this conformation is crucial for certain reactions, most notably the Diels-Alder reaction.[1]

The interconversion between these conformers is rapid at room temperature.[4]

Thermodynamic Stability: Evidence from Heats of Hydrogenation

A key characteristic of conjugated dienes is their enhanced thermodynamic stability compared to their non-conjugated counterparts. This stability can be quantified by measuring the heat of hydrogenation (ΔH°), which is the enthalpy change that occurs when a compound is hydrogenated. A lower heat of hydrogenation indicates a more stable starting molecule.[4][5]

Experimental data consistently show that conjugated dienes release less heat upon hydrogenation than isolated dienes, indicating they are lower in energy and thus more stable.[2][6] This increased stability, often referred to as resonance energy or delocalization energy, is a direct consequence of electron delocalization.

| Compound | Structure | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |

| 1,4-Pentadiene (Isolated) | CH₂=CH-CH₂-CH=CH₂ | ~60.8 | ~254 |

| 1,3-Pentadiene (Conjugated) | CH₂=CH-CH=CH-CH₃ | ~54.1 | ~226 |

| 1,3-Butadiene (Conjugated) | CH₂=CH-CH=CH₂ | ~54 | ~226 |

Data compiled from various sources.[2][5][6]

The stabilization energy for a conjugated diene is typically in the range of 3-4 kcal/mol (12-16 kJ/mol).

Bond Length Analysis

Further evidence for electron delocalization in conjugated dienes comes from the analysis of their bond lengths. In 1,3-butadiene, the central carbon-carbon single bond is shorter (1.47 Å) than a typical alkane C-C single bond (1.54 Å).[3] This shortening is attributed to the partial double bond character arising from the delocalization of π-electrons across the entire system.

| Bond Type | Molecule | Average Bond Length (Å) |

| C-C Single Bond | Ethane | 1.54 |

| C=C Double Bond | Ethene | 1.34 |

| C-C Single Bond | 1,3-Butadiene | 1.47 |

| C=C Double Bond | 1,3-Butadiene | 1.35 |

Molecular Orbital Theory and Electron Delocalization

Molecular orbital (MO) theory provides a more sophisticated model to explain the enhanced stability and reactivity of conjugated dienes. In this framework, the atomic p-orbitals of the four sp²-hybridized carbons combine to form four π molecular orbitals of different energy levels.

For 1,3-butadiene, the four p-orbitals generate two bonding (π₁, π₂) and two anti-bonding (π₃, π₄) molecular orbitals. The four π-electrons of the diene occupy the two lower-energy bonding orbitals.[3][7]

The lowest energy molecular orbital, π₁, encompasses all four carbon atoms, illustrating the delocalization of electrons over the entire conjugated system. This delocalized bonding is the fundamental reason for the increased stability of conjugated dienes.[7]

Caption: π Molecular orbitals of 1,3-butadiene.

Key Reactions of Conjugated Dienes

The unique electronic structure of conjugated dienes leads to characteristic reaction pathways that are of great synthetic utility.

Electrophilic Addition: 1,2- and 1,4-Addition

Electrophilic addition to a conjugated diene, such as the addition of HBr to 1,3-butadiene, results in a mixture of two products: the 1,2-addition product and the 1,4-addition product.[8]

The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The initial protonation of one of the double bonds forms a carbocation that has positive charge delocalized over two carbons. The subsequent attack by the bromide nucleophile can occur at either of these positions, leading to the two different products.[9]

Caption: Electrophilic addition to a conjugated diene.

Kinetic vs. Thermodynamic Control:

The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[4][5][10]

-

Kinetic Control (Low Temperature, e.g., 0 °C): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed faster (i.e., has the lower activation energy). For the addition of HBr to 1,3-butadiene, the 1,2-adduct is the kinetic product.[1]

-

Thermodynamic Control (Higher Temperature, e.g., 40 °C): At higher temperatures, the addition reaction becomes reversible. The system reaches equilibrium, and the major product is the most stable one. The 1,4-adduct, being a more substituted and thus more stable alkene, is the thermodynamic product.[1][10]

The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used cycloaddition reaction that forms a six-membered ring. It involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile.[10] This reaction is a [4+2] cycloaddition, meaning it involves a cyclic transition state of 4 π-electrons from the diene and 2 π-electrons from the dienophile.

A key requirement for the diene is that it must be in the s-cis conformation to react.[11] The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.

Caption: The Diels-Alder reaction workflow.

The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[12]

Experimental Protocols

Preparation of Conjugated Dienes

Conjugated dienes can be prepared through various synthetic routes. Two common laboratory-scale methods are:

-

Dehydrohalogenation of Allylic Halides: Treatment of an allylic halide with a strong, non-nucleophilic base, such as potassium tert-butoxide, promotes an elimination reaction to form a conjugated diene.[3]

-

Dehydration of Diols: The double dehydration of certain diols, often catalyzed by an acid or a metal oxide like aluminum oxide, can yield conjugated dienes.[3]

More advanced and stereoselective methods often employ transition metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings).[1][13]

Electrophilic Addition of HBr to 1,3-Butadiene (Kinetic and Thermodynamic Control)

Objective: To demonstrate the kinetic and thermodynamic control of an electrophilic addition reaction.

Materials:

-

1,3-butadiene (lecture bottle)

-

Hydrogen bromide (gas or solution in acetic acid)

-

Inert solvent (e.g., pentane (B18724) or hexane)

-

Dry ice/acetone bath (for -78 °C)

-

Ice/water bath (for 0 °C)

-

Water bath (for 40 °C)

-

Reaction flasks, gas inlet tube, magnetic stirrer

-

Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure Outline:

Kinetic Control (Low Temperature):

-

A solution of 1,3-butadiene in an inert solvent is cooled to -78 °C.

-

One equivalent of HBr is slowly bubbled through the solution while maintaining the low temperature.

-

The reaction is allowed to proceed for a specified time before being quenched (e.g., with a weak base).

-

The product mixture is isolated and analyzed by GC-MS to determine the ratio of 1,2- to 1,4-addition products. The expected major product is 3-bromo-1-butene.

Thermodynamic Control (Higher Temperature):

-

A similar reaction is set up, but the temperature is maintained at 40 °C.

-

The reaction is allowed to proceed for a longer duration to ensure equilibrium is reached.

-

The product mixture is isolated and analyzed. The expected major product is 1-bromo-2-butene.

Safety Precautions: 1,3-butadiene is a flammable gas and a suspected carcinogen. HBr is a corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

The Diels-Alder Reaction: Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640)

Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride via a Diels-Alder reaction.

Materials:

-

Maleic anhydride

-

Ethyl acetate (B1210297)

-

Hexane (B92381) or petroleum ether

-

Apparatus for fractional distillation (to "crack" dicyclopentadiene)

-

Erlenmeyer flask, ice bath, magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by gentle heating (fractional distillation) to yield monomeric cyclopentadiene. This should be done immediately before use as cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature.

-

Reaction Setup: In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate with gentle warming.

-

Add hexane or petroleum ether to the solution and then cool the mixture in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the cold maleic anhydride solution with swirling.

-

Product Formation: The reaction is exothermic and the product will precipitate out of the solution. Allow the flask to stand in the ice bath to complete crystallization.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. The product can be further purified by recrystallization.

Conclusion

The delocalization of electrons in conjugated diene systems is a fundamental concept that explains their enhanced stability and unique reactivity. This guide has provided a detailed overview of the structural features, theoretical underpinnings, and characteristic reactions of these important molecules. The ability to control the outcome of reactions such as electrophilic addition through kinetic and thermodynamic control, and the power of the Diels-Alder reaction in constructing complex cyclic systems, underscore the importance of conjugated dienes in synthetic chemistry. For professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design and synthesis of novel functional molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reaction of one molecule of HBr with one molecule of 1,3 -butadiene at 40.. [askfilo.com]

- 4. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. koelgroup.princeton.edu [koelgroup.princeton.edu]

- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Diene: A Technical Guide to the Discovery and Synthesis of Hexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and evolution of synthetic methodologies for hexa-1,3-diene, a valuable conjugated diene in organic synthesis. From early elimination reactions to modern stereoselective cross-coupling methods, this document provides a comprehensive overview of the key chemical transformations, supported by detailed experimental protocols and quantitative data. Visual diagrams of reaction workflows are included to facilitate a deeper understanding of the synthetic pathways.

Historical Context: The Dawn of Diene Synthesis

The study of conjugated dienes is intrinsically linked to the development of modern organic chemistry. While early work in the late 19th and early 20th centuries by chemists like Ernst Carl Theodor Zincke laid the groundwork for understanding diene synthesis, a pivotal breakthrough came in 1928 with the work of Otto Diels and Kurt Alder.[1] Their discovery of the [4+2] cycloaddition reaction, now famously known as the Diels-Alder reaction, revolutionized the field by demonstrating the remarkable ability of conjugated dienes to form six-membered rings, a cornerstone of synthetic organic chemistry.[1][2] This discovery, which earned them the Nobel Prize in Chemistry in 1950, highlighted the unique reactivity of the conjugated diene system and spurred extensive research into the synthesis and application of these versatile building blocks.[1][2]

While the historical literature does not pinpoint a singular "discovery" of this compound, its synthesis has been achieved through the application and refinement of general methods developed for conjugated dienes.

Key Synthetic Methodologies for this compound

A variety of synthetic strategies have been employed to construct the this compound framework. These methods can be broadly categorized into elimination reactions, olefination reactions, and transition metal-catalyzed cross-coupling reactions.

Elimination Reactions

Elimination reactions represent some of the most classical and straightforward approaches to alkene and diene synthesis. These methods involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.

The acid-catalyzed dehydration of unsaturated alcohols can be a viable route to conjugated dienes. For instance, the dehydration of hex-3-en-2-ol can theoretically yield this compound. This reaction typically proceeds via an E1 mechanism involving a carbocation intermediate. The regioselectivity of the elimination is governed by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.

Experimental Protocol: Dehydration of Hex-3-en-2-ol (General Procedure)

-

Apparatus Setup: A simple distillation apparatus is assembled, with a round-bottom flask as the reaction vessel and a receiving flask cooled in an ice bath.

-

Reaction Mixture: The alcohol (e.g., hex-3-en-2-ol) is placed in the reaction flask with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, and a few boiling chips.

-

Heating: The mixture is heated to a temperature sufficient to effect both dehydration and distillation of the resulting alkene. The temperature should be carefully controlled to minimize side reactions.

-

Workup: The distillate, which contains the crude alkene and water, is collected. The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then washed with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and then purified by distillation to yield the final diene product.

Note: This is a generalized procedure. Specific conditions such as reaction temperature, catalyst choice, and purification methods would need to be optimized for the specific substrate.

The double dehydrohalogenation of a suitable dihaloalkane can also produce a conjugated diene. For this compound, a potential precursor would be 3,4-dichlorohexane. This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) or sodium ethoxide, in an alcoholic solvent. The reaction proceeds through two successive E2 eliminations.

Experimental Protocol: Dehydrohalogenation of 3,4-Dichlorohexane (General Procedure)

A specific, detailed protocol for the synthesis of this compound via this method is not prevalent in the reviewed literature. A general laboratory procedure would involve:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with the dihaloalkane (3,4-dichlorohexane).

-

Base Addition: A solution of a strong base (e.g., potassium hydroxide in ethanol) is added to the flask.

-

Reflux: The reaction mixture is heated to reflux for a specified period to drive the double elimination.

-

Isolation: After cooling, the reaction mixture is poured into water, and the organic layer containing the diene is separated.

-

Purification: The crude product is washed, dried, and purified by distillation.

Note: The stereochemistry of the starting dihalide and the reaction conditions can influence the stereochemistry of the resulting diene.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] To synthesize this compound, crotonaldehyde (B89634) can be reacted with ethylidenetriphenylphosphorane. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, typically lead to the formation of the (Z)-alkene as the major product.

Experimental Protocol: Wittig Synthesis of this compound from Crotonaldehyde

While a specific, detailed protocol for this exact reaction is not provided in the searched literature, a general procedure for a Wittig reaction is well-established:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

-

A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium (B103445) salt and form the ylide, which typically results in a color change.

-

-

Reaction with Aldehyde:

-

A solution of crotonaldehyde in the same dry solvent is added dropwise to the ylide solution at the same low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

-

Workup and Purification:

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or pentane).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is purified by column chromatography or distillation.

-

Wittig Reaction Workflow

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and stereoselectivity.[1][2] Several of these methods are applicable to the synthesis of conjugated dienes, including this compound.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4] For the synthesis of this compound, this could involve the coupling of a vinylboronic acid or ester with a vinyl halide. The stereochemistry of the starting materials is generally retained in the product.

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene.[4] This method can be used to construct conjugated dienes, for example, by coupling a vinyl halide with ethylene.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method offers a powerful way to form C-C bonds and can be applied to the synthesis of substituted dienes.

General Workflow for a Transition Metal-Catalyzed Cross-Coupling Reaction

Caption: A simplified workflow for the synthesis of this compound using a transition metal-catalyzed cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods discussed. It is important to note that specific yields can vary significantly depending on the precise reaction conditions and the stereoisomeric purity of the product.

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Stereoselectivity |

| Dehydration | Hex-3-en-2-ol | H₂SO₄ or H₃PO₄ | Variable | Mixture of isomers |

| Dehydrohalogenation | 3,4-Dichlorohexane | KOH or NaOEt | Variable | Dependent on substrate |

| Wittig Reaction | Crotonaldehyde, Ethyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | Good to Excellent | Predominantly (Z)-isomer with non-stabilized ylides |

| Suzuki Coupling | Vinylboronic acid, Vinyl halide | Pd Catalyst, Base | Good to Excellent | High, retention of stereochemistry |

| Heck Reaction | Vinyl halide, Ethylene | Pd Catalyst, Base | Moderate to Good | Generally (E)-selective |

| Negishi Coupling | Vinylzinc reagent, Vinyl halide | Pd or Ni Catalyst | Good to Excellent | High, retention of stereochemistry |

Characterization of this compound

This compound exists as different stereoisomers ((E,E), (E,Z), (Z,E), (Z,Z)). The physical and spectroscopic properties of these isomers can be used for their identification and characterization.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molar Mass | 82.14 g/mol [4] |

| Boiling Point | 72-73 °C |

| Density | ~0.72 g/mL |

| ¹H NMR (proton) | Signals in the olefinic region (δ 5.0-6.5 ppm) and aliphatic region (δ 1.0-2.5 ppm). Coupling patterns are diagnostic for stereochemistry. |

| ¹³C NMR (carbon) | Four signals in the olefinic region (δ 110-140 ppm) and two in the aliphatic region. |

| IR (infrared) | C=C stretching vibrations around 1600-1650 cm⁻¹, and C-H stretching and bending vibrations characteristic of alkenes. |

| UV-Vis | λmax around 227 nm, characteristic of a conjugated diene system. |

Note: Specific spectral data will vary slightly between different isomers.

Conclusion

The synthesis of this compound has evolved from classical elimination reactions to highly efficient and stereoselective transition metal-catalyzed cross-coupling methods. The choice of synthetic route depends on factors such as the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis. The foundational work on diene chemistry, particularly the Diels-Alder reaction, continues to underscore the importance of conjugated dienes like this compound as versatile intermediates in the construction of complex molecular architectures, with significant implications for the fields of materials science and drug development.

References

Electronic Properties of Hexa-1,3-diene Isomers: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of hexa-1,3-diene isomers, targeting researchers, scientists, and professionals in drug development. This compound, a conjugated system, exhibits distinct electronic behaviors across its various isomers, primarily the (3E) and (3Z) configurations. This document consolidates available experimental and computational data on key electronic properties, including ionization energies and ultraviolet-visible absorption characteristics. Detailed protocols for the primary experimental and computational methodologies used to characterize these properties are provided. Furthermore, logical workflows and representative photochemical reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-property relationships in these conjugated systems.

Introduction to this compound Isomers

This compound (C₆H₁₀) is a volatile organic compound featuring a conjugated system of two double bonds. This conjugation—the alternation of double and single bonds—allows for the delocalization of π-electrons across four carbon atoms, which fundamentally governs the molecule's electronic structure and reactivity. The primary isomers of interest are the geometric isomers about the C3-C4 double bond: (3E)-hexa-1,3-diene (trans) and (3Z)-hexa-1,3-diene (cis).

The planarity and conformation of the diene system (s-trans vs. s-gauche) also influence electronic properties. The s-trans conformer, where the double bonds are on opposite sides of the central single bond, is generally more stable than the s-gauche conformer due to reduced steric hindrance. These structural nuances lead to distinct differences in properties such as the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, ionization energy, and light absorption characteristics. Understanding these differences is crucial for applications in synthetic chemistry, polymer science, and pharmacology, where precise electronic tuning is often required.

Core Electronic Properties

The electronic properties of conjugated dienes are dominated by the behavior of their π-electrons. The delocalized nature of these electrons results in a smaller HOMO-LUMO energy gap compared to non-conjugated dienes, making them susceptible to electronic excitation by ultraviolet (UV) light.[1]

Ionization Energy

Ionization energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. For conjugated dienes, this typically involves the removal of an electron from the HOMO. Experimental values are most accurately determined using Photoelectron Spectroscopy (PES). The available data for this compound isomers is summarized below.

| Property | (3E)-hexa-1,3-diene | (3Z)-hexa-1,3-diene | Method |

| Ionization Energy (eV) | 8.51 - 8.53[2] | Not available in cited literature | Photoelectron Spectroscopy (PE) |

| 8.54 ± 0.05[2] | Not available in cited literature | Electron Ionization (EI) |

Table 1. Experimental Ionization Energies of this compound Isomers.

UV-Visible Absorption and the HOMO-LUMO Gap

UV-Visible spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote an electron from the HOMO to the LUMO (a π → π* transition).[3] The wavelength of maximum absorbance is denoted as λmax. A smaller HOMO-LUMO energy gap corresponds to a longer λmax.[4]

| Property | (3E)-hexa-1,3-diene | (3Z)-hexa-1,3-diene | Note |

| λmax (nm) | Est. > 217 | Est. > 217 | The presence of conjugation shifts λmax to longer wavelengths compared to non-conjugated dienes.[1][5] |

| HOMO-LUMO Gap (eV) | Not available in cited literature | Not available in cited literature | Inversely related to λmax. Can be calculated using computational methods.[3] |

Table 2. UV-Visible Absorption and HOMO-LUMO Gap Data for this compound Isomers.

Methodologies for Characterization

The electronic properties of dienes are investigated through a combination of experimental spectroscopy and computational chemistry.

Experimental Protocols

3.1.1. Photoelectron Spectroscopy (PES) for Ionization Energy

Photoelectron spectroscopy is a high-vacuum technique used to measure the ionization energies of molecules.

-

Principle: A sample in the gas phase is irradiated with a beam of high-energy monochromatic photons, typically from a vacuum ultraviolet (VUV) source. The energy of the incident photon (hν) is sufficient to eject an electron from the molecule. The kinetic energy (KE) of the ejected photoelectron is measured by an electron energy analyzer. The ionization energy (IE) is then determined by the conservation of energy: IE = hν - KE .

-

Instrumentation: A typical PES instrument consists of a photon source (e.g., a helium discharge lamp), an ionization chamber where the sample gas is introduced, an electron energy analyzer (e.g., a hemispherical or cylindrical mirror analyzer), and a detector (e.g., a channel electron multiplier).

-

Sample Preparation and Procedure:

-

The this compound sample is purified and degassed to remove impurities.

-

The liquid sample is introduced into the high-vacuum system via a leak valve, where it vaporizes to a low-pressure gas.

-

The gas is irradiated by the photon source (e.g., He I radiation at 21.22 eV).

-

The kinetic energies of the emitted photoelectrons are scanned by the analyzer.

-

The resulting spectrum plots the number of detected electrons versus their binding energy (hν - KE). The first peak at the lowest binding energy corresponds to the first ionization energy (removal of an electron from the HOMO).

-

3.1.2. UV-Visible Spectroscopy for λmax Determination

This technique measures the absorption of UV and visible light by a sample to identify the wavelengths of electronic transitions.

-

Principle: When a molecule absorbs a photon of UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For conjugated dienes, the most significant transition is the π → π* transition from the HOMO to the LUMO. The wavelength at which absorption is maximal (λmax) corresponds to the energy of this transition.

-

Instrumentation: A UV-Vis spectrophotometer consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select the wavelength, a sample holder (cuvette), and a detector (photomultiplier tube).

-

Sample Preparation and Procedure:

-

A dilute solution of the this compound isomer is prepared in a UV-transparent solvent (e.g., hexane (B92381) or ethanol). A typical concentration is in the micromolar to millimolar range.

-

A quartz cuvette is filled with the pure solvent to serve as a blank reference. The baseline absorbance is recorded across the desired wavelength range (e.g., 200-400 nm).

-

The blank is replaced with a cuvette containing the sample solution.

-

The absorbance of the sample is measured across the same wavelength range.

-

The resulting spectrum plots absorbance versus wavelength. The peak of the main absorption band is identified as λmax.

-

Computational Protocols

3.2.1. Density Functional Theory (DFT) for Electronic Structure Calculation

DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure and properties of molecules.

-

Principle: DFT calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost. Properties like HOMO and LUMO energies, molecular orbital shapes, and electron affinity can be reliably predicted.

-

Software: Common software packages include Gaussian, ORCA, and Spartan.

-

General Procedure:

-

Structure Optimization: An initial 3D structure of the this compound isomer is built. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A common functional and basis set for this is B3LYP/6-31G(d).

-

Frequency Calculation: A vibrational frequency analysis is run on the optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory if needed (e.g., a larger basis set like 6-311+G(d,p)) to obtain accurate molecular orbital energies.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO). The negative of the HOMO energy can be used as an approximation of the first ionization energy (Koopmans' theorem).

-

Visualized Workflows and Reaction Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships relevant to the study of this compound's electronic properties.

A key reaction for conjugated dienes is photochemical electrocyclization or its reverse, ring-opening. The ring-opening of 1,3-cyclohexadiene (B119728) to form (Z)-1,3,5-hexatriene upon UV irradiation is a classic, well-studied example that illustrates the principles governing these transformations.[6][7]

Conclusion

The electronic properties of this compound isomers are dictated by their conjugated π-electron systems. While a complete experimental dataset for all isomers is not available in the current literature, a combination of existing data for the (E)-isomer and analogies to related conjugated molecules provides a solid framework for understanding their behavior. The ionization energy of (E)-hexa-1,3-diene has been experimentally determined to be approximately 8.53 eV. The UV-Vis absorption maximum (λmax) is predicted to be slightly longer than 217 nm, corresponding to the π → π* transition. The methodologies outlined herein—photoelectron spectroscopy, UV-Vis spectroscopy, and density functional theory—serve as the primary tools for the precise characterization of these and other electronic parameters. The visualized workflow and reaction pathway illustrate the interplay between experimental and computational approaches and highlight the characteristic reactivity of these important molecular scaffolds. Further research is warranted to experimentally determine the electronic properties of the (Z)-isomer to enable a complete comparative analysis.

References

In-Depth Technical Guide: Gas-Phase Thermochemistry of 1,3-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of 1,3-hexadiene (B165228), a key unsaturated hydrocarbon. The information presented herein is crucial for understanding its stability, reactivity, and potential reaction pathways in various chemical systems. This document summarizes key quantitative thermochemical data, details the experimental protocols used for their determination, and visualizes relevant reaction mechanisms.

Core Thermochemical Data

The gas-phase thermochemical properties of 1,3-hexadiene are fundamental to predicting its behavior in chemical reactions. The standard enthalpy of formation, standard entropy, and heat capacity are critical parameters for thermodynamic calculations.

Quantitative Data Summary

The experimentally determined and computationally estimated gas-phase thermochemical data for (E)-1,3-hexadiene and its cis-isomer are summarized in the table below.

| Thermochemical Property | (E)-1,3-Hexadiene | cis-1,3-Hexadiene | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°gas) | 54 ± 2 kJ/mol | 58.52 kJ/mol (calc.) | Hydrogenation Calorimetry | [Fang and Rogers, 1992][1][2] |

| Ideal Gas Heat Capacity (Cp,gas) | Data available over a temperature range | Not available | Experimental | [NIST/TRC Web Thermo Tables][2] |

| Standard Molar Entropy (S°gas) | Not experimentally determined | Not available | - | - |

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental methodologies. The following section details the protocol for the key experimental technique used to determine the enthalpy of formation of 1,3-hexadiene.

Enthalpy of Hydrogenation via Calorimetry

The standard enthalpy of formation of (E)-1,3-hexadiene was determined by Fang and Rogers (1992) using hydrogenation calorimetry.[1][2] This method measures the heat released during the catalytic hydrogenation of the diene to its corresponding alkane (n-hexane).

Experimental Procedure:

-

Calorimeter Setup: A precision calorimeter is used to measure the heat change of the reaction. The calorimeter is typically a well-insulated vessel containing a reaction cell, a temperature sensor (e.g., a thermistor), a stirrer, and a calibration heater.

-

Reactant Preparation: A known mass of the 1,3-hexadiene isomer is dissolved in a suitable solvent, often cyclohexane. A hydrogenation catalyst, typically platinum or palladium on a carbon support, is added to the reaction cell.

-

Hydrogenation Reaction: The reaction cell is purged with hydrogen gas to ensure an inert atmosphere and to saturate the catalyst. The solution of the diene is then introduced into the reaction cell, and the hydrogenation reaction is initiated. The temperature of the calorimeter is monitored continuously throughout the reaction.

-

Data Acquisition: The change in temperature is recorded as a function of time. The total heat released during the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔhydH°) is calculated by dividing the total heat released by the number of moles of the diene reacted.

-

Determination of Enthalpy of Formation: The standard enthalpy of formation of the diene (ΔfH°diene) is then calculated using Hess's law, according to the following equation:

ΔfH°diene = ΔfH°alkane - ΔhydH°

where ΔfH°alkane is the known standard enthalpy of formation of the corresponding alkane (n-hexane in this case).

Reaction Pathways and Mechanisms

The gas-phase chemistry of 1,3-hexadiene is characterized by isomerization and decomposition reactions, particularly at elevated temperatures. Understanding these pathways is essential for predicting product distributions and reaction kinetics.

Thermal Isomerization of cis-1,3-Hexadiene

Under thermal conditions in the gas phase, cis-1,3-hexadiene can undergo a unimolecular isomerization to form cis,trans-hexa-2,4-diene. This reaction proceeds through a cyclic, six-membered transition state involving a hydrogen shift.

Caption: Thermal isomerization of cis-1,3-hexadiene.

Postulated Thermal Decomposition of 1,3-Hexadiene

While detailed experimental studies on the unimolecular thermal decomposition of 1,3-hexadiene are limited, analogies with similar conjugated dienes like 1,3-butadiene (B125203) suggest that the primary decomposition pathways likely involve C-C bond fission to produce smaller, resonance-stabilized radicals.

Caption: Postulated initial steps in the thermal decomposition of 1,3-hexadiene.

References

An In-depth Technical Guide on Hexa-1,3-diene: Molecular Properties

This guide provides an overview of the fundamental molecular properties of hexa-1,3-diene, a volatile and flammable organic compound. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule in chemical synthesis or as a starting material.

Molecular Formula and Weight

This compound is an unsaturated hydrocarbon with two double bonds. Its chemical properties are primarily defined by its molecular formula and weight.

The molecular formula for this compound is C6H10 [1][2]. This indicates that each molecule is composed of six carbon atoms and ten hydrogen atoms. The empirical formula accurately represents the elemental composition of this aliphatic diene.

The molecular weight of this compound has been determined to be approximately 82.14 g/mol [1][2][3][4]. This value is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques.

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C6H10 | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2][3] |

| Linear Formula | C2H5CH=CHCH=CH2 | |

| Density | 0.714 g/mL at 25 °C (lit.) | |

| Boiling Point | 72-76 °C (lit.) | |

| Refractive Index | n20/D 1.438 (lit.) |

Structural Information and Isomerism

This compound exists as different stereoisomers due to the presence of a double bond at the third carbon position. The main isomers are (E)- and (Z)-1,3-hexadiene, also referred to as trans- and cis-1,3-hexadiene, respectively. A mixture of these isomers is common.

Experimental Protocols and Biological Pathways

As a simple hydrocarbon, this compound is primarily used in organic synthesis and polymerization processes. It is not typically associated with complex biological signaling pathways in the context of drug development. Therefore, detailed experimental protocols for biological assays or diagrams of signaling pathways are not applicable to this compound. Its primary relevance to the specified audience lies in its potential use as a chemical intermediate in the synthesis of more complex molecules.

The logical relationship between the compound's name and its core molecular properties is illustrated in the following diagram.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Hexa-1,3-diene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of hexa-1,3-diene, focusing on the principles of E/Z isomerism. It includes a comparative summary of their physical properties, detailed experimental protocols for their synthesis, and a logical framework for stereochemical assignment.

Introduction to Stereoisomerism in this compound

This compound is a conjugated diene with the molecular formula C₆H₁₀. The presence of a double bond at the C3 position allows for geometric isomerism, resulting in two stereoisomers: (3E)-hexa-1,3-diene and (3Z)-hexa-1,3-diene. The molecule itself is achiral as it does not possess a stereocenter, thus R/S nomenclature is not applicable to the parent structure. The stereochemistry is determined by the spatial arrangement of substituents around the C3=C4 double bond.

IUPAC Nomenclature: The E/Z System

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to the stereoisomers of this compound. The groups attached to each carbon of the double bond are assigned priorities based on their atomic number.

-

(E)-isomer (entgegen - opposite): If the higher-priority groups on each carbon of the double bond are on opposite sides, the configuration is designated as 'E'. In (3E)-hexa-1,3-diene, the ethyl group on C4 has a higher priority than the hydrogen, and the vinyl group on C3 has a higher priority than the hydrogen. These higher priority groups are on opposite sides of the double bond.

-

(Z)-isomer (zusammen - together): If the higher-priority groups on each carbon of the double bond are on the same side, the configuration is designated as 'Z'. In (3Z)-hexa-1,3-diene, the higher priority groups are on the same side of the double bond.

Comparative Physical Properties

The stereochemistry of this compound isomers influences their physical properties. The following table summarizes key quantitative data for the (E) and (Z) stereoisomers.

| Property | (3E)-hexa-1,3-diene | (3Z)-hexa-1,3-diene | Mixture of cis/trans |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol | 82.14 g/mol | 82.14 g/mol |

| CAS Number | 20237-34-7[1][2] | 14596-92-0[3] | 592-48-3[4] |

| Boiling Point | 73.25 °C | 73.15 °C (est.) | 72-76 °C[4] |

| Melting Point | -102.4 °C | - | -94.9 °C (est.) |

| Density | 0.700 g/mL | - | 0.714 g/mL at 25 °C[4] |

| Refractive Index | 1.4350 | - | 1.438 |

Data for the (Z)-isomer is limited and often estimated. The data for the mixture represents a combination of both isomers.

Experimental Protocols for Synthesis

The stereoselective synthesis of 1,3-dienes is a significant area of research in organic chemistry. Various methods have been developed to control the geometry of the double bonds. Below are illustrative, generalized protocols for the synthesis of (E)- and (Z)-hexa-1,3-diene.

Synthesis of (3E)-hexa-1,3-diene

A common strategy for the synthesis of (E)-1,3-dienes is the Wittig reaction or its modifications, which often favor the formation of the E-isomer.

Reaction: Propanal + Allyltriphenylphosphonium bromide → (3E)-hexa-1,3-diene + Triphenylphosphine oxide

Procedure:

-

Preparation of the Ylide: A strong base, such as n-butyllithium, is added to a suspension of allyltriphenylphosphonium bromide in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). This deprotonates the phosphonium (B103445) salt to form the corresponding ylide.

-

Wittig Reaction: Propanal is then added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with a low-boiling organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation or column chromatography to yield (3E)-hexa-1,3-diene.

Synthesis of (3Z)-hexa-1,3-diene

The synthesis of (Z)-1,3-dienes often requires specific reagents and conditions that favor the formation of the Z-isomer, such as the use of semihydrogenation of a corresponding enyne.

Reaction: Hex-1-en-3-yne + H₂/Lindlar's catalyst → (3Z)-hexa-1,3-diene

Procedure:

-

Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is suspended in a suitable solvent, such as hexane (B92381) or ethanol.

-

Semihydrogenation: Hex-1-en-3-yne is added to the catalyst suspension. The reaction vessel is then flushed with hydrogen gas and the reaction is carried out under a hydrogen atmosphere (typically at or slightly above atmospheric pressure). The reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to follow the disappearance of the starting material.

-

Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration. The solvent is carefully removed by distillation at atmospheric pressure. The resulting crude product is then purified by fractional distillation to obtain pure (3Z)-hexa-1,3-diene.

Logical Framework for Stereochemical Assignment

The determination of the E/Z configuration of this compound isomers is a logical process based on the Cahn-Ingold-Prelog (CIP) priority rules. The following diagram illustrates this decision-making workflow.

Conclusion

The IUPAC nomenclature for this compound stereoisomers is systematically determined by the E/Z notation, which is crucial for distinguishing between the (3E) and (3Z) forms. These isomers exhibit distinct physical properties and require specific synthetic strategies for their stereoselective preparation. A clear understanding of these principles is fundamental for researchers and professionals in chemistry and drug development, where precise molecular geometry is often critical to function.

References

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,3-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the geometric isomers of 1,3-hexadiene (B165228): cis-(Z)-1,3-hexadiene and trans-(E)-1,3-hexadiene. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require accurate physical data and detailed experimental methodologies for these compounds.

Introduction

1,3-Hexadiene (C6H10) is a volatile, flammable, and colorless liquid with a petroleum-like odor. It exists as two geometric isomers, cis-(Z) and trans-(E), which arise from the restricted rotation around the C3-C4 double bond. These isomers exhibit distinct physical properties due to their different molecular geometries, which influence their intermolecular forces and packing efficiencies. Understanding these differences is crucial for their separation, purification, and application in various chemical syntheses.

Physical Properties

The physical properties of the individual cis and trans isomers of 1,3-hexadiene, along with data for their mixture, are summarized in the tables below. These values have been compiled from various reputable sources. It is important to note that some values, particularly the melting point of the cis isomer, are estimates and should be treated as such.

Table 1: General Physical Properties

| Property | cis-(Z)-1,3-Hexadiene | trans-(E)-1,3-Hexadiene | Mixture of cis and trans |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight ( g/mol ) | 82.14 | 82.14 | 82.14 |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid[1] |

Table 2: Boiling and Melting Points

| Property | cis-(Z)-1,3-Hexadiene | trans-(E)-1,3-Hexadiene | Mixture of cis and trans |

| Boiling Point (°C) | 73.15 (estimated)[2] | 73.2 | 72-76[1][3] |

| Melting Point (°C) | Not available | -102[4] | -94.9 (estimate)[5][6] |

Table 3: Density and Refractive Index

| Property | cis-(Z)-1,3-Hexadiene | trans-(E)-1,3-Hexadiene | Mixture of cis and trans |

| Density (g/mL) | Not available | Not available | 0.714 at 25°C[1][5][6] |

| Refractive Index (n20/D) | Not available | Not available | 1.438[5][6] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties of volatile and flammable hydrocarbons like 1,3-hexadiene requires standardized experimental procedures. The American Society for Testing and Materials (ASTM) provides several such methods. Below are detailed summaries of the methodologies for determining boiling point, density, and refractive index.

Determination of Boiling Point Distribution by Gas Chromatography (ASTM D5399)

This method is suitable for determining the boiling point distribution of hydrocarbon solvents.

Principle: The sample is injected into a gas chromatograph (GC) equipped with a non-polar open tubular capillary column. The column temperature is increased at a reproducible linear rate. The components of the sample elute in order of increasing boiling point. A flame ionization detector (FID) is used to monitor the eluted components. The retention times of the components are correlated with their boiling points by running a mixture of known hydrocarbons with a wide boiling range under the same conditions.

Apparatus:

-

Gas Chromatograph with a temperature-programmable oven

-

Non-polar capillary column

-

Flame Ionization Detector (FID)

-

Data acquisition system

Procedure:

-

Calibration: A mixture of known n-alkanes is injected into the GC to establish a correlation between retention time and boiling point.

-

Sample Analysis: A small, precise volume of the 1,3-hexadiene sample is injected into the GC.

-

Data Acquisition: The chromatogram is recorded as the column temperature is increased.

-

Calculation: The boiling range distribution is determined by correlating the retention times of the sample components with the calibration curve. The initial boiling point (IBP) and final boiling point (FBP) are reported.

Determination of Density by Pressure Hydrometer (ASTM D1657)

This method is applicable to light hydrocarbons with significant vapor pressure.

Principle: A sample of the liquid hydrocarbon is transferred to a pressure hydrometer cylinder. A hydrometer is placed in the sample, and the cylinder is sealed. The cylinder is then brought to a specified temperature in a constant-temperature bath. The observed hydrometer reading is corrected for the thermal expansion of the glass hydrometer and the compressibility of the liquid to obtain the density at the reference temperature.

Apparatus:

-

Pressure hydrometer cylinder

-

Hydrometer calibrated for use in light hydrocarbons

-

Constant-temperature bath

-

Thermometer

Procedure:

-

Sample Transfer: The pressure hydrometer cylinder is purged with the sample and then filled to a level that allows the hydrometer to float freely.

-

Equilibration: The sealed cylinder is placed in the constant-temperature bath until the sample reaches thermal equilibrium.

-

Measurement: The hydrometer reading and the sample temperature are recorded.

-

Calculation: The observed hydrometer reading is corrected using standard tables to determine the density of the sample at the reference temperature.

Determination of Refractive Index (ASTM D1218)

This method is used for the measurement of the refractive index of transparent hydrocarbon liquids.

Principle: The refractive index of a liquid is the ratio of the velocity of light in a vacuum to its velocity in the liquid. For this measurement, a high-precision refractometer is used. The method involves placing a small amount of the sample on the prism of the refractometer and measuring the angle of refraction of a monochromatic light source (typically the sodium D-line) as it passes through the sample.

Apparatus:

-

High-precision refractometer (e.g., Abbe refractometer)

-

Monochromatic light source (sodium lamp)

-

Constant-temperature bath to control the prism temperature

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the 1,3-hexadiene sample are placed on the surface of the refractometer prism.

-

Temperature Control: The prism is brought to the desired temperature (typically 20°C) using the constant-temperature bath.

-

Measurement: The refractive index is read directly from the instrument's scale after adjusting the optics to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

Visualization of Isomeric Relationship and Properties

The following diagram illustrates the relationship between the cis and trans isomers of 1,3-hexadiene and highlights the impact of their stereochemistry on their physical properties.

References

- 1. (E,Z)-1,3-Hexadiene | 592-48-3 - BuyersGuideChem [buyersguidechem.com]

- 2. (Z)-1,3-hexadiene [flavscents.com]

- 3. 1,3-Hexadiene, mixture of cis and trans | C2H5CH=CHCH=CH2 | C6H10 - Ereztech [ereztech.com]

- 4. (E)-1,3-hexadiene [stenutz.eu]

- 5. 1,3-Hexadiene,mixture of cis and trans [chembk.com]

- 6. 1,3-HEXADIENE | 592-48-3 [chemicalbook.com]

An In-depth Technical Guide to the s-cis and s-trans Conformations of 1,3-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the s-cis and s-trans conformations of 1,3-hexadiene (B165228), a fundamental structural motif in organic chemistry with significant implications for molecular reactivity and properties. This document delves into the relative stabilities, rotational energy barriers, and the critical role these conformations play in chemical reactions, particularly the Diels-Alder reaction. Detailed experimental and computational methodologies are presented to provide a practical framework for researchers in drug development and materials science.

Introduction: Conformational Isomerism in Conjugated Dienes

Conjugated dienes, characterized by alternating single and double bonds, exhibit rotational isomerism around the central single bond. This rotation gives rise to two primary planar conformations: the s-trans and s-cis conformers. The "s" prefix denotes rotation around the sigma (single) bond. In the s-trans conformation, the double bonds are oriented on opposite sides of the single bond, leading to a more extended, linear geometry. Conversely, the s-cis conformation features the double bonds on the same side of the single bond, resulting in a U-shaped structure.[1][2]

The equilibrium between these two conformers is governed by their relative thermodynamic stabilities and the energy barrier to rotation. Understanding this equilibrium is crucial as the spatial arrangement of the diene system dictates its reactivity, particularly in pericyclic reactions where a specific conformation is required for the transition state.

Thermodynamic Stability and Rotational Energy Barriers

The s-trans conformation of 1,3-dienes is generally more stable than the s-cis conformation. This increased stability is primarily attributed to reduced steric hindrance. In the s-cis conformation, the substituents on the terminal carbons of the diene system are in closer proximity, leading to non-bonded repulsive interactions that raise the energy of this conformer.[2][3]

While specific experimental data for 1,3-hexadiene is not abundantly available in the literature, the energetic parameters can be reliably estimated and understood by comparison with the well-studied 1,3-butadiene (B125203) and other substituted dienes.

Quantitative Conformational Analysis

The energy difference (ΔE) between the s-cis and s-trans conformers and the rotational barrier for their interconversion are key quantitative descriptors. For the parent 1,3-butadiene, the s-trans conformer is more stable than the s-cis conformer by approximately 2.3 to 2.9 kcal/mol.[1][2] The rotational barrier for the s-trans to s-cis interconversion is in the range of 3.7 to 6.5 kcal/mol.[1] These values are influenced by the substitution pattern on the diene.

For 1,3-hexadiene, we must consider both the (E) and (Z) isomers of the double bond at the 3-position. The presence of the ethyl group in 1,3-hexadiene will influence the steric interactions in the s-cis conformation.

Table 1: Calculated Conformational Energies of 1,3-Hexadiene Isomers

| Compound | Conformation | Relative Energy (kcal/mol) |

| (E)-1,3-Hexadiene | s-trans | 0.00 (Reference) |

| s-cis | ~2.8 | |

| (Z)-1,3-Hexadiene | s-trans | ~0.5 |

| s-cis | ~3.5 |

Note: These values are estimates based on computational chemistry predictions and trends observed in similar 1,3-dienes. Actual experimental values may vary.

Table 2: Calculated Rotational Barriers of 1,3-Hexadiene Isomers

| Compound | Transition | Rotational Barrier (kcal/mol) |

| (E)-1,3-Hexadiene | s-trans → s-cis | ~4.5 |

| (Z)-1,3-Hexadiene | s-trans → s-cis | ~5.0 |

Note: These values are estimates based on computational chemistry predictions.

The higher energy of the s-cis conformer in (Z)-1,3-hexadiene compared to the (E)-isomer is due to the increased steric clash between the ethyl group and the terminal vinyl group when they are on the same side of the C2-C3 single bond.

Experimental Determination of Conformational Properties

Several experimental techniques can be employed to probe the conformational landscape of 1,3-dienes.

Spectroscopic Methods